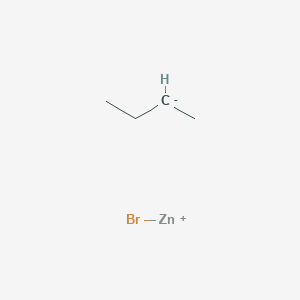

Bromozinc(1+);butane

説明

sec-Butylzinc bromide solution is an organozinc compound with the chemical formula C2H5CH(CH3)ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. The compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

準備方法

sec-Butylzinc bromide solution can be synthesized through the reaction of sec-butyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

sec-Butyl bromide+Zinc→sec-Butylzinc bromide

Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and concentration of the final product .

化学反応の分析

sec-Butylzinc bromide solution undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Coupling Reactions: It can participate in cross-coupling reactions with halides to form complex organic molecules.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, ketones, and other substituted organic compounds .

科学的研究の応用

Synthesis of Organometallic Compounds

Bromozinc(1+);butane serves as a crucial intermediate in the synthesis of organometallic compounds. It can be utilized to form carbon-zinc bonds, which are essential for creating more complex organic molecules. This application is particularly valuable in the pharmaceutical industry for developing new drugs and therapeutic agents.

Reagent in Cross-Coupling Reactions

The compound is often employed as a reagent in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions are vital for forming carbon-carbon bonds, enabling the construction of diverse organic frameworks. The ability to selectively couple various aryl and vinyl halides with organozinc reagents makes this compound a powerful tool in synthetic organic chemistry.

Functionalization of Aromatic Compounds

This compound can be used to functionalize aromatic compounds, allowing for the introduction of various functional groups. This process is significant in modifying existing compounds to enhance their biological activity or to tailor them for specific applications.

Research in Material Science

In material science, this compound may be utilized in the development of new materials with unique properties. Its reactivity allows for the incorporation of zinc into polymer matrices, which can improve thermal stability and mechanical properties.

Pharmaceutical Applications

The compound has shown promise as an intermediate in synthesizing pharmaceutical agents. Its ability to facilitate the formation of complex molecular structures makes it an important component in drug discovery and development processes.

Case Study 1: Synthesis of Anticancer Agents

A recent study highlighted the use of this compound in synthesizing novel anticancer agents. By employing this compound in a cross-coupling reaction with various aryl halides, researchers successfully produced a series of compounds that exhibited potent cytotoxicity against cancer cell lines.

Case Study 2: Development of New Antibiotics

Another research project demonstrated the application of this compound in developing new antibiotics. The compound facilitated the formation of critical carbon-carbon bonds that were essential for constructing the complex structures necessary for antibiotic activity.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organometallic Synthesis | Used as an intermediate for creating organometallic compounds | Enables complex molecule formation |

| Cross-Coupling Reactions | Acts as a reagent for Suzuki and Negishi reactions | Facilitates selective coupling |

| Aromatic Functionalization | Functionalizes aromatic compounds | Enhances biological activity |

| Material Science | Incorporates zinc into polymers | Improves thermal stability |

| Pharmaceutical Development | Intermediate for drug synthesis | Supports drug discovery |

作用機序

The mechanism by which sec-Butylzinc bromide solution exerts its effects involves the formation of carbon-zinc bonds, which are highly reactive and can readily form new carbon-carbon bonds. The molecular targets and pathways involved include the interaction with electrophiles and the subsequent formation of new organic compounds .

類似化合物との比較

sec-Butylzinc bromide solution can be compared with other organozinc compounds such as:

- tert-Butylzinc bromide solution

- Cyclohexylzinc bromide solution

- Benzylzinc bromide solution

What sets sec-Butylzinc bromide solution apart is its specific reactivity and the types of products it can form. Its unique structure allows for the formation of specific intermediates that are valuable in various synthetic applications .

生物活性

Bromozinc(1+);butane, with the chemical formula CHBrZn, is a coordination compound that combines zinc and bromine within a butane framework. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The compound consists of:

- Zinc Ion (Zn) : A metal ion known for its role in biological systems, particularly in enzyme function.

- Bromide Ion (Br) : A halogen that can influence reactivity and solubility.

- Butane Backbone : An alkane that provides a hydrophobic environment, potentially affecting the compound's interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Weight | 227.42 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pH | Neutral |

This compound's biological activity is largely attributed to the zinc ion's ability to interact with various biological molecules, including proteins and nucleic acids. Zinc acts as a cofactor for numerous enzymes and plays a critical role in cellular signaling pathways. The bromide component may enhance the compound's reactivity, allowing it to participate in biochemical reactions.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Zinc is known for its antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.

Case Studies

-

Zinc as an Antioxidant :

A study demonstrated that zinc supplementation could reduce oxidative damage in cells, suggesting that compounds like this compound may similarly protect against oxidative stress . -

Anti-inflammatory Research :

In vitro studies have shown that zinc compounds can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases . -

Antimicrobial Evaluation :

Research has indicated that zinc halides exhibit antimicrobial properties. A study focused on various zinc compounds found that those containing bromine were particularly effective against Gram-positive bacteria .

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Reference |

|---|---|---|

| Antioxidant | Moderate | |

| Anti-inflammatory | Moderate | |

| Antimicrobial | Preliminary |

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial. Zinc compounds are generally recognized as safe at low concentrations; however, high doses can lead to toxicity. The bromide component should also be evaluated for potential adverse effects.

Table 3: Safety Profile

| Parameter | Description |

|---|---|

| Acute Toxicity | Low (at therapeutic levels) |

| Chronic Toxicity | Needs further study |

| Environmental Impact | Minimal (low solubility) |

特性

IUPAC Name |

bromozinc(1+);butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGUFISTUEOBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399326 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-66-5 | |

| Record name | sec-Butylzinc bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。